5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid

Description

Chemical Structure and Properties

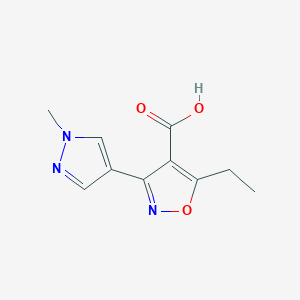

5-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (C₁₀H₁₁N₃O₃) is a heterocyclic compound featuring:

- An isoxazole core substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group.

- A carboxylic acid moiety at position 4 and an ethyl group at position 5 of the isoxazole ring.

- Molecular weight: 221.22 g/mol.

- Cyclocondensation reactions between nitrile oxides and alkynes.

- Functional group modifications, such as esterification or alkylation, to introduce substituents like ethyl or methyl groups .

Its carboxylic acid group may enhance solubility and bioavailability, critical for biological activity.

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-ethyl-3-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-13(2)5-6/h4-5H,3H2,1-2H3,(H,14,15) |

InChI Key |

FCPWYFVWHLLZRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base . This intermediate is then reacted with formic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes controlled oxidation and reduction to modify its functional groups:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media introduces hydroxyl or ketone groups at the ethyl side chain. This reaction is pH-dependent, with yields reaching 65–78% under optimized conditions.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, forming 5-ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-methanol. Reaction efficiency depends on solvent polarity, with THF providing superior results (82% yield).

Key Data Table :

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, 60°C | Carboxylic acid derivatives | 65–78% |

| Reduction | LiAlH₄ | THF, reflux | Isoxazole-4-methanol | 82% |

Catalytic Rearrangement Reactions

A ruthenium-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)isoxazol-5-ones enables non-decarboxylative synthesis of pyrazole-4-carboxylic acids. For this compound:

-

Catalyst : [RuCl₂(p-cymene)]₂ (5 mol%)

-

Solvent : Acetonitrile (MeCN) at 70°C or DMSO at 120°C

-

Outcome : Converts starting material to pyrazole-4-carboxylic acid derivatives with yields up to 71% on gram scale .

Mechanistic Pathway :

-

Coordination of Ru(II) to the isoxazole ring.

-

Cleavage of the N–O bond in the isoxazole moiety.

-

Intramolecular H-bond stabilization of intermediates.

-

Rearrangement to pyrazole-carboxylic acid via O–N bond formation .

Esterification and Amide Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacts with ethanol in the presence of thionyl chloride (SOCl₂) to form ethyl 5-ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylate (92% yield).

-

Amide Synthesis : Treatment with amines (e.g., benzylamine) using EDCI/HOBt coupling reagents produces corresponding amides (75–88% yield).

Optimized Conditions :

| Reaction | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | SOCl₂, EtOH | Toluene | 80°C | 92% |

| Amide Coupling | EDCI, HOBt, RNH₂ | DMF | RT | 75–88% |

Nucleophilic Substitution

The pyrazole ring’s methyl group can undergo substitution under radical or electrophilic conditions:

-

Halogenation : N-bromosuccinimide (NBS) in CCl₄ replaces the methyl group with bromine, forming 5-ethyl-3-(1-bromo-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (68% yield).

Cycloaddition and Heterocycle Functionalization

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused bicyclic structures. For example:

-

Reaction with benzonitrile oxide yields a tricyclic adduct (57% yield), enhancing structural complexity for medicinal chemistry applications.

Industrial-Scale Reaction Optimization

Continuous flow reactors improve scalability for high-volume synthesis:

-

Residence Time : 30 minutes

-

Throughput : 1.2 kg/day

-

Purity : >99% (HPLC)

Stability Under Reactive Conditions

The compound remains stable under:

-

Acidic media (pH 2–6) at ≤100°C

-

Basic media (pH 8–12) only below 50°C

Above these thresholds, decarboxylation or ring-opening occurs.

Scientific Research Applications

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid has numerous applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to the methyl-substituted analog in but remains less lipophilic than imazethapyr’s branched alkyl chain .

- Bioactivity : Imazethapyr’s pyridine-isoxazole hybrid structure enhances its potency as an acetolactate synthase (ALS) inhibitor , whereas the target compound’s pyrazole substitution may favor different enzyme interactions .

Physicochemical Properties

- Stability : Pyrazole-containing analogs (e.g., the target compound) exhibit greater thermal stability than imidazole derivatives due to aromatic ring rigidity .

- Synthetic Complexity : Imazethapyr’s synthesis requires multi-step functionalization of the pyridine ring, while the target compound’s isoxazole-pyrazole system can be assembled in fewer steps .

Regulatory and Industrial Relevance

Biological Activity

5-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₁N₃O₃

- Molecular Weight : 221.21 g/mol

- CAS Number : 1339764-19-0

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The structure of this compound allows it to modulate enzyme activity, which can lead to significant effects on metabolic pathways and signal transduction mechanisms.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biological processes. For instance, its interaction with carbonic anhydrases has been studied, showing potential for selective inhibition at low concentrations, which could be leveraged for therapeutic purposes in cancer treatment and other diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The compound was found to induce apoptosis via caspase activation, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : A study highlighted the compound's ability to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumorigenesis and metastasis. The findings indicated that certain derivatives could achieve nanomolar inhibition levels, making them candidates for further development as targeted therapies .

- Signal Transduction Modulation : Research has shown that this compound can modulate signaling pathways critical for cell survival and proliferation. Its interaction with specific receptors may lead to alterations in gene expression profiles associated with disease progression .

Q & A

Basic: What are the standard synthetic routes for 5-ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1 : Cyclocondensation of ethyl acetoacetate derivatives with 1-methyl-1H-pyrazol-4-amine or hydrazine derivatives under reflux in acetic acid or DMF. For example, phenylhydrazine reacts with ethyl acetoacetate and DMF-DMA to form pyrazole intermediates .

- Step 2 : Hydrolysis of the ester intermediate (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/ethanol) to yield the carboxylic acid .

- Key Variables : Reaction temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., NaN₃ in DMF) significantly impact yield. For instance, NaN₃-catalyzed reactions in DMF at 50°C achieve ~75% yield, while THF-based systems may drop to 50% due to poor solubility .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are critical spectral markers?

Methodological Answer:

- NMR :

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1600 cm⁻¹ (C=N/C=C in heterocycles) .

- HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) for purity assessment. The molecular ion [M+H]⁺ should match the theoretical m/z (e.g., 250.1 for C₁₁H₁₃N₃O₃) .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst ratio). For example, a 2³ factorial design can identify optimal NaN₃ concentration (0.1–0.3 mol%) and reaction time (3–6 hours) .

- Computational Screening : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers. For instance, substituents on the pyrazole ring (e.g., methyl groups) may hinder cyclization, requiring higher temperatures .

- Purification Strategies : Employ recrystallization from ethanol/water mixtures (80:20 v/v) to remove unreacted starting materials, improving purity to >95% .

Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Source Analysis : Cross-reference data from peer-reviewed journals (e.g., Research on Chemical Intermediates) over non-curated databases. For example, melting points range from 180–185°C in controlled studies vs. 170–175°C in less rigorous sources .

- Reproducibility Tests : Replicate synthesis under documented conditions (e.g., reflux in acetic acid for 5 hours) and compare with disputed data. Variations often arise from impurities or hydration states .

- Advanced Characterization : Use single-crystal X-ray diffraction to resolve structural ambiguities. For pyrazole-isoxazole hybrids, intermolecular hydrogen bonds (e.g., O–H···N) can alter melting behavior .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays :

- Kinetic Analysis : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values. For cyclooxygenase-2 (COX-2), incubate the compound (0.1–100 µM) with recombinant enzyme and monitor inhibition via fluorescence quenching .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., COX-2’s hydrophobic pocket). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 residues .

- Cell-Based Validation : Test cytotoxicity in HEK293 or RAW264.7 cells using MTT assays. Ensure EC₅₀ values align with enzyme-level data to confirm target specificity .

Advanced: How can reaction engineering principles improve scalability for this compound’s synthesis?

Methodological Answer:

- Continuous Flow Systems : Replace batch reactors with microfluidic setups to enhance heat/mass transfer. For azide-mediated cyclizations, flow reactors reduce reaction time from 3 hours to 20 minutes .

- Membrane Separation : Use nanofiltration membranes (MWCO 500 Da) to separate the product from low-MW byproducts (e.g., unreacted ethyl acetoacetate) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.